Bisnordihydrotoxiferine

calcium signaling spasmolytic smooth muscle pharmacology

Bisnordihydrotoxiferine (CAS 24163-58-4) is a dimeric tertiary indole alkaloid belonging to the Strychnos bisindole class, structurally related to the curare alkaloid toxiferine I but distinguished by the absence of two N-methyl groups and saturation of the exocyclic double bonds. It is the major alkaloid isolated from the root bark of Strychnos trinervis and has also been identified in S.

Molecular Formula C38H40N4
Molecular Weight 552.7 g/mol
CAS No. 24163-58-4
Cat. No. B1234722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBisnordihydrotoxiferine
CAS24163-58-4
Synonymsbisnordihydrotoxiferine
Molecular FormulaC38H40N4
Molecular Weight552.7 g/mol
Structural Identifiers
SMILESCC=C1CN2CCC34C2CC1C5=CN6C7C(=CN(C53)C8=CC=CC=C48)C9CC1C7(CCN1CC9=CC)C1=CC=CC=C16
InChIInChI=1S/C38H40N4/c1-3-23-19-39-15-13-37-29-9-5-8-12-32(29)42-22-28-26-18-34-38(14-16-40(34)20-24(26)4-2)30-10-6-7-11-31(30)41(36(28)38)21-27(35(37)42)25(23)17-33(37)39/h3-12,21-22,25-26,33-36H,13-20H2,1-2H3/b23-3-,24-4-,27-21-,28-22-
InChIKeyXISKMNBBUQQBBE-ANUZYNSFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bisnordihydrotoxiferine Procurement Guide: Structural Identity, Pharmacological Profile, and Differentiation from Toxiferine-Class Alkaloids


Bisnordihydrotoxiferine (CAS 24163-58-4) is a dimeric tertiary indole alkaloid belonging to the Strychnos bisindole class, structurally related to the curare alkaloid toxiferine I but distinguished by the absence of two N-methyl groups and saturation of the exocyclic double bonds [1]. It is the major alkaloid isolated from the root bark of Strychnos trinervis and has also been identified in S. icaja, S. divaricans, S. malacoclados, and other Strychnos species [2].

Why Generic Bisindole Alkaloid Substitution Fails: Structural Divergence Driving Functional Non-Interchangeability of Bisnordihydrotoxiferine


Generic substitution with other Strychnos bisindole alkaloids (e.g., toxiferine I, longicaudatine, sungucine, caracurine-type alkaloids) is scientifically unsound. Semisynthetic analogues of toxiferine I demonstrate that even minor structural modifications—such as removal of hydroxy groups, saturation of exocyclic double bonds, or N-substitution changes—shift receptor affinity by up to three orders of magnitude (muscle-type nAChR Ki ranging from 75 nM to >10 μM) [1]. Bisnordihydrotoxiferine uniquely combines intracellular Ca²⁺ mobilization inhibition, non-opioid antidiarrheal activity, and anti-MDR-TB activity, a polypharmacology profile absent in close congeners. Selecting a generic bisindole alkaloid would not reproduce these distinct pharmacological fingerprints [2].

Quantitative Differentiation Evidence: Bisnordihydrotoxiferine vs. Closest Analogs and Reference Compounds


Intracellular Ca²⁺ Release Inhibition: ~4-Fold More Potent Than Procaine in Rat Aorta – Bisnordihydrotoxiferine Differentiation

In isolated rat aorta, bisnordihydrotoxiferine inhibited noradrenaline-induced intracellular calcium-dependent transient contractions with an IC₅₀ of 6.10 × 10⁻⁶ M, which was approximately 3.8-fold more potent than the reference inhibitor procaine (IC₅₀ = 2.30 × 10⁻⁵ M) [1]. Conversely, bisnordihydrotoxiferine was significantly less potent than verapamil at voltage-dependent Ca²⁺ channels (pD'₂ 3.92 ± 0.09 vs. verapamil pD'₂ 6.00 ± 0.11 in guinea-pig ileum KCl-induced contractions) [1]. This asymmetric profile—stronger inhibition of intracellular Ca²⁺ store release but weaker L-type channel blockade—distinguishes bisnordihydrotoxiferine from classical calcium antagonists and positions it as a mechanistically selective probe.

calcium signaling spasmolytic smooth muscle pharmacology

Antidiarrheal Activity: Bisnordihydrotoxiferine Is the Only Indole Alkaloid with Documented Anticathartic Efficacy

Bisnordihydrotoxiferine (30 mg/kg i.p.) inhibited castor oil-, arachidonic acid-, and magnesium sulphate-induced diarrhea in mice, and also reduced normal defecation, gastric emptying, and small intestinal transit [1]. The antidiarrheal action was not reversed by nalorphine or yohimbine, ruling out opioid and α₂-adrenoceptor mechanisms [2]. The authors explicitly noted: 'inhibition of their synthesis is likely to contribute to the anticathartic activity, which has never been reported before for an indole alkaloid' [1]. No other Strychnos bisindole—including toxiferine I, longicaudatine, or sungucine—has demonstrated gastrointestinal antisecretory or antimotility activity in vivo.

antidiarrheal gastrointestinal pharmacology indole alkaloid

Cytotoxic Potency in HT-29 and K562: >10-Fold More Potent Than Betulinic Acid – Bisnordihydrotoxiferine Differentiation

In a ten-cell-line panel including eight human tumor lines, bisnordihydrotoxiferine (compound 4) displayed its highest cytotoxic activity against HT-29 colon adenocarcinoma and K562 chronic myelogenous leukemia cells with GI₅₀ values < 1.0 µg/mL [1]. By direct comparison within the same study, betulinic acid (compound 1)—a triterpenoid anticancer agent of significant contemporary interest—exhibited a GI₅₀ of 10.8 µg/mL against K562 and was inactive (GI₅₀ > 62.5 µg/mL) against HT-29 [1]. This represents a >10-fold potency advantage for bisnordihydrotoxiferine in K562 and >62.5-fold in HT-29 cells.

cytotoxicity colon adenocarcinoma chronic myelogenous leukemia natural products

Anti-MDR-TB Activity: Bisnordihydrotoxiferine Active at 6.25 µg/mL Against Multidrug-Resistant Mycobacterium tuberculosis

Bisnordihydrotoxiferine demonstrated a MIC of 12.5 µg/mL against drug-sensitive M. tuberculosis H37Rv and improved potency against the multidrug-resistant MDR-MTB strain with a MIC of 6.25 µg/mL [1]. In the same study, the co-isolated natural products betulinic acid, nataloe-emodin, and chrysophanol showed no antimycobacterial activity at the screening concentration of 25 µg/mL [1]. This represents at minimum a 4-fold potency advantage over all comparator compounds at the MDR strain. Anti-MTB activity has not been reported for structurally related bisindoles such as longicaudatine, sungucine, or toxiferine I.

antimycobacterial multidrug-resistant tuberculosis MDR-TB bisindole alkaloid

Best Research and Industrial Application Scenarios for Bisnordihydrotoxiferine Based on Verified Differentiation Evidence


Calcium Signaling Research: Pharmacological Discrimination of Intracellular vs. Voltage-Dependent Ca²⁺ Pathways

Bisnordihydrotoxiferine's dual calcium-modulatory profile—potent inhibition of intracellular Ca²⁺ release (IC₅₀ 6.10 × 10⁻⁶ M, ~4-fold more potent than procaine) coupled with weak voltage-dependent Ca²⁺ channel blockade (pD'₂ 3.92 vs. verapamil 6.00)—enables its use as a selective pharmacological tool for distinguishing intracellular store mobilization from L-type channel-mediated Ca²⁺ influx [1]. Researchers studying store-operated calcium entry (SOCE), IP₃-mediated Ca²⁺ release, or calcium-dependent smooth muscle contractility can employ bisnordihydrotoxiferine to isolate the intracellular Ca²⁺ component with significantly less L-type channel interference than verapamil.

Gastrointestinal Drug Discovery: Non-Opioid, Non-α₂-Adrenoceptor Antidiarrheal Lead Scaffold

As the only indole alkaloid with validated in vivo antidiarrheal activity that is not mediated by opioid or α₂-adrenoceptor pathways, bisnordihydrotoxiferine provides a unique starting point for developing novel antidiarrheal agents devoid of constipation and CNS side effects associated with classical opioid-based therapies [1][2]. Its efficacy at 30 mg/kg i.p. across multiple secretagogue models (castor oil, arachidonic acid, MgSO₄) supports target validation studies aimed at prostaglandin synthesis inhibition and gastrointestinal ion transport modulation.

Oncology Screening Libraries: High-Potency Hit for Colon Adenocarcinoma (HT-29) and Chronic Myelogenous Leukemia (K562) Models

Bisnordihydrotoxiferine's sub-microgram-per-mL GI₅₀ in HT-29 and K562 cell lines—representing a >10-fold potency advantage over betulinic acid—supports its inclusion in focused cytotoxicity screening libraries for colorectal cancer and leukemia drug discovery [1]. Its activity against these therapeutically relevant lines, combined with its bisindole scaffold that is underrepresented in commercial oncology libraries, makes it a high-value procurement for phenotypic screening campaigns.

Antitubercular Hit-Finding: Bisindole Scaffold Active Against Multidrug-Resistant M. tuberculosis

With a MIC of 6.25 µg/mL against MDR-MTB—and no detectable activity from co-isolated controls betulinic acid, nataloe-emodin, and chrysophanol at 25 µg/mL—bisnordihydrotoxiferine provides a structurally novel bisindole hit for medicinal chemistry optimization against drug-resistant tuberculosis [1]. Its activity against an MDR strain suggests a mechanism of action distinct from first-line antituberculars, warranting procurement for resistance-breaking SAR programs.

Quote Request

Request a Quote for Bisnordihydrotoxiferine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.